Cas no 1096987-61-9 (5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole)

5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole is a benzodioxole derivative featuring a 4-chlorobenzoyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural motif, which is commonly found in biologically active molecules. The presence of the chlorobenzoyl moiety enhances its potential as an intermediate in the development of pharmacologically relevant compounds, such as enzyme inhibitors or receptor modulators. Its benzodioxole core contributes to metabolic stability, making it a valuable scaffold in medicinal chemistry. The compound is typically utilized in controlled reactions, where its reactivity and selectivity are leveraged for the synthesis of more complex molecules. Proper handling and storage are recommended due to its sensitivity to light and moisture.
5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole structure
1096987-61-9 structure
Product Name:5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole
CAS No:1096987-61-9
MF:C14H9ClO3
MW:260.672463178635
CID:5717643
PubChem ID:43338277
Update Time:2025-05-25

5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole Chemical and Physical Properties

Names and Identifiers

    • 5-(4-chlorobenzoyl)-1,3-dioxaindane
    • CS-0262254
    • 1096987-61-9
    • EN300-81892
    • 5-(4-chlorobenzoyl)-2H-1,3-benzodioxole
    • 1,3-benzodioxol-5-yl-(4-chlorophenyl)methanone
    • Benzo[1,3]dioxol-5-yl-(4-chloro-phenyl)-methanone
    • SCHEMBL18546949
    • AKOS009339578
    • Z385417360
    • 5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole
    • Inchi: 1S/C14H9ClO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2
    • InChI Key: RLBFWLQJDHOFNP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC2=C(C=1)OCO2)=O

Computed Properties

  • Exact Mass: 260.0240218g/mol
  • Monoisotopic Mass: 260.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.5Ų

5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C365318-10mg
5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole
1096987-61-9
10mg
$ 50.00 2022-04-01
TRC
C365318-50mg
5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole
1096987-61-9
50mg
$ 135.00 2022-04-01
TRC
C365318-100mg
5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole
1096987-61-9
100mg
$ 210.00 2022-04-01
A2B Chem LLC
AV71666-2.5g
5-(4-chlorobenzoyl)-1,3-dioxaindane
1096987-61-9 95%
2.5g
$977.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332924-250mg
5-(4-Chlorobenzoyl)-1,3-dioxaindane
1096987-61-9 95%
250mg
¥1614.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332924-500mg
5-(4-Chlorobenzoyl)-1,3-dioxaindane
1096987-61-9 95%
500mg
¥3828.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332924-1g
5-(4-Chlorobenzoyl)-1,3-dioxaindane
1096987-61-9 95%
1g
¥4555.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332924-2.5g
5-(4-Chlorobenzoyl)-1,3-dioxaindane
1096987-61-9 95%
2.5g
¥8235.00 2024-08-09
A2B Chem LLC
AV71666-50mg
5-(4-chlorobenzoyl)-1,3-dioxaindane
1096987-61-9 95%
50mg
$126.00 2024-04-20
A2B Chem LLC
AV71666-100mg
5-(4-chlorobenzoyl)-1,3-dioxaindane
1096987-61-9 95%
100mg
$171.00 2024-04-20

Additional information on 5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole

5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole: A Comprehensive Overview

5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole, also known by its CAS number CAS No 1096987-61-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring system substituted with a 4-chlorobenzoyl group. The benzodioxole moiety is a fused bicyclic structure consisting of a benzene ring and a dioxole ring, which contributes to the compound's stability and reactivity.

The synthesis of 5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole typically involves multi-step reactions, often starting from readily available aromatic compounds. One common approach is the condensation reaction between a substituted benzaldehyde and a hydroxyl-containing aromatic compound in the presence of an acid catalyst. This reaction forms the benzodioxole ring through intramolecular cyclization. The substitution of the benzoyl group at the 5-position of the benzodioxole ring is achieved through nucleophilic aromatic substitution or other coupling reactions.

The physical properties of CAS No 1096987-61-9 make it suitable for various applications. It has a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding within the dioxole ring. The presence of the chlorobenzoyl group introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.

In terms of applications, 5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole has been explored in drug discovery programs as a potential lead compound for developing new therapeutic agents. Its structural features make it an attractive candidate for targeting specific biological pathways or enzymes. Additionally, this compound has shown promise in materials science as a building block for constructing advanced functional materials, such as organic semiconductors or sensors.

Recent research has focused on optimizing the synthesis of CAS No 1096987-61-9 to enhance yield and reduce costs. Novel catalytic systems and reaction conditions have been developed to facilitate the formation of the benzodioxole ring more efficiently. These advancements have made the compound more accessible for large-scale production and application in various industries.

In conclusion, 5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole, with its unique chemical structure and versatile properties, continues to be an important compound in both academic research and industrial applications. Its potential for further development as a drug candidate or material component underscores its significance in contemporary chemistry.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd